TC-E 5001

Descripción general

Descripción

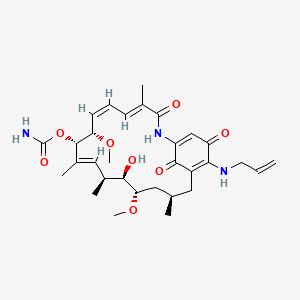

TC-E 5001 is a dual inhibitor of TNKS1 and TNKS2.

Aplicaciones Científicas De Investigación

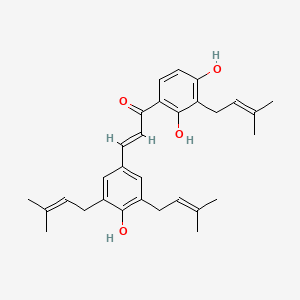

- TC-E 5001 inhibe la vía de señalización WNT, que juega un papel crucial en la proliferación celular, la diferenciación y la homeostasis tisular. Al estabilizar los niveles de Axin2, this compound interrumpe la señalización WNT, lo que lo convierte en un posible objetivo terapéutico para el tratamiento del cáncer .

- Los sistemas hetero biarilicos presentes en this compound contribuyen a su actividad dual. Aunque se necesita una mayor optimización, esta estrategia es prometedora para desarrollar inhibidores duales potentes de la señalización MET y WNT .

- Las Tankyrases están involucradas en la regulación de la señalización WNT mediante la modulación de la estabilidad de las proteínas Axin. La inhibición de las Tankyrases puede afectar la actividad de la vía WNT .

- La parte triazol en this compound reemplaza el anillo de tiofeno que se encuentra en los inhibidores de MET como el tepotinib. Estas modificaciones estructurales permiten que this compound interactúe con las vías de señalización MET y WNT .

Inhibición de la vía de señalización WNT

Inhibición dual de la quinasa MET y la señalización WNT

Inhibición de Tankyrases

Perspectivas estructurales

Perspectivas de desarrollo de fármacos

Mecanismo De Acción

Target of Action

TC-E 5001, also known as 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole, primarily targets Tankyrase 1/2 (TNKS1/2) . TNKS1/2 are enzymes involved in the regulation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

This compound inhibits TNKS1/2 via a novel adenosine pocket binding mechanism . The inhibition constants (Kd values) for TNKS1 and TNKS2 are 79 nM and 28 nM, respectively . This interaction results in the inhibition of the Wnt signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting TNKS1/2, this compound disrupts the function of this pathway, leading to downstream effects on cell proliferation and differentiation . Additionally, this compound also inhibits Axin2 and STF, with IC50 values of 0.709 μM and 0.215 μM, respectively .

Pharmacokinetics

The compound’s molecular weight (40946) and chemical structure suggest that it may have suitable properties for bioavailability .

Result of Action

The inhibition of TNKS1/2 by this compound leads to the disruption of the Wnt signaling pathway . This results in the stabilization of Axin2 levels , which can influence cell proliferation and differentiation. The specific molecular and cellular effects of this compound’s action would depend on the cell type and the context in which the compound is used.

Análisis Bioquímico

Biochemical Properties

TC-E 5001 plays a crucial role in biochemical reactions. It acts as an inhibitor of the Wnt pathway, specifically inhibiting tankyrase 1/2 (TNKS1/2) via novel adenosine pocket binding . The compound also inhibits Axin2 and STF .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting the Wnt signaling pathway, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits TNKS1/2 via novel adenosine pocket binding .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Propiedades

IUPAC Name |

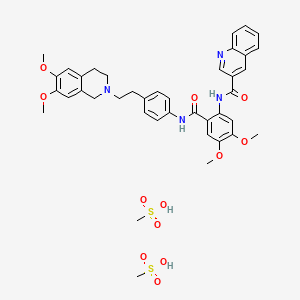

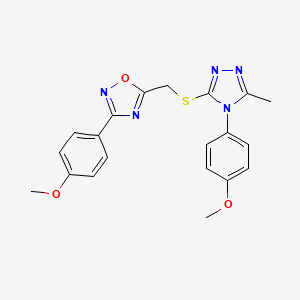

3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZSHPITKSPDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.